![molecular formula C7H9N3O4 B2541092 1-[(3R,4S)-4-羟基氧杂环-3-基]三唑-4-羧酸 CAS No. 1932108-24-1](/img/structure/B2541092.png)

1-[(3R,4S)-4-羟基氧杂环-3-基]三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

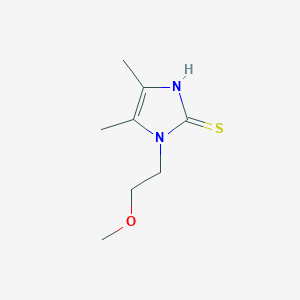

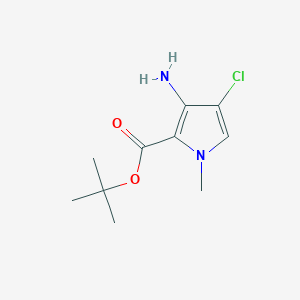

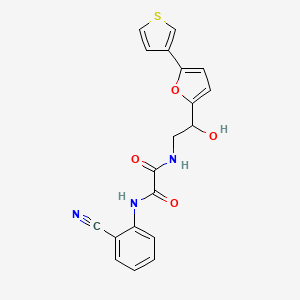

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid is a compound that features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This particular compound also includes a hydroxyoxolan ring, which is a type of oxygen-containing heterocycle, and a carboxylic acid functional group. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through several methods. A general approach for creating 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids with primary amidines and monosubstituted hydrazines, which is a highly regioselective and one-pot process . Additionally, the synthesis of 4-hydroxy-1,2,3-triazole analogs, which are structurally related to the compound , has been reported. These analogs were synthesized as potential biomimetics of γ-aminobutyric acid (GABA) and involved the decoration of the hydroxytriazole core scaffold .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using experimental methods such as X-ray diffraction and supported by quantum-chemical calculations. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with a similar triazole-carboxylic acid framework, has been elucidated using these techniques .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. Alkylation reactions can lead to the formation of methoxy-triazole derivatives, while nitration can occur under mild conditions, primarily affecting substituents on the phenyl group . The conversion of triazole carboxylic acids into acid chlorides and substituted amides is also possible, demonstrating the chemical versatility of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring, such as alkyl or aryl groups, can significantly affect these properties. For example, the introduction of a hydroxy group can enhance the compound's polarity and potentially its solubility in water . The triazole ring itself is known for its stability and ability to engage in hydrogen bonding, which can be crucial for its biological activity .

科学研究应用

钌催化的合成和应用

基于三唑的支架,如 5-氨基-1,2,3-三唑-4-羧酸,在合成生物活性化合物和肽模拟物中至关重要。已经开发出钌催化的方案来创建这种三唑氨基酸的受保护版本,促进了含三唑二肽和 HSP90 抑制剂的合成,展示了显着的生物活性 (Ferrini 等人,2015 年)

铜催化的三唑衍生物合成

通过铜 (I) 催化的叠氮化物-炔烃环加成 (CuAAC) 合成的三唑衍生物已被评估为 17β-HSD1 抑制剂的潜力,这在乳腺肿瘤的治疗中很重要。这突出了三唑作为各种官能团的生物等排体的作用,促进了它们在药物化学中的多功能性 (Hernández-López 等人,2020 年)。

恶唑的光氧化

恶唑光氧化形成三酰胺,然后进行亲核攻击,代表了合成大环内酯类化合物(包括 recifeiolide 和 curvularin)的新方法。该方法展示了三唑衍生物在合成复杂有机分子中的用途 (Wasserman 等人,1981 年)。

三唑的超分子相互作用

1,2,3-三唑以其超分子相互作用而闻名,可以在配位和超分子化学中应用。这些相互作用包括氢键和卤素键、金属离子配位和阴离子识别,说明了三唑环在形成不同分子结构方面的多功能性 (Schulze & Schubert,2014 年)。

属性

IUPAC Name |

1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5-6,11H,2-3H2,(H,12,13)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHCOYJVUMMOSW-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)